2-amino-N-(3-chlorophenyl)benzamide
CAS No.: 22312-61-4
Cat. No.: VC21306861
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22312-61-4 |
---|---|
Molecular Formula | C13H11ClN2O |
Molecular Weight | 246.69 g/mol |
IUPAC Name | 2-amino-N-(3-chlorophenyl)benzamide |
Standard InChI | InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) |
Standard InChI Key | PODFNAVRZPMCEM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N |
Introduction
Chemical Structure and Properties
Molecular Identity
2-Amino-N-(3-chlorophenyl)benzamide is identified by the CAS number 22312-61-4, with a molecular formula of C13H11ClN2O. The compound has a molecular weight of 246.69 g/mol . This benzamide derivative features a 2-aminobenzamide core structure with a 3-chlorophenyl substituent attached to the amide nitrogen.
The structural characteristics of this compound include:
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A benzene ring with an amino group at position 2
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An amide functional group (-CONH-) attached to the benzene ring
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A 3-chlorophenyl group connected to the nitrogen of the amide
These structural features contribute to the compound's chemical reactivity and potential biological activities. The amino group at position 2 provides a nucleophilic site for further functionalization, while the amide group can participate in hydrogen bonding interactions.
Physical and Chemical Properties
Based on its structural characteristics, 2-amino-N-(3-chlorophenyl)benzamide is expected to exhibit specific physical and chemical properties. While complete experimental data is limited, the following properties can be inferred from its chemical structure:
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Physical state: Typically appears as a white solid
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Solubility: Limited solubility in water but likely soluble in organic solvents such as ethanol, methanol, and DMSO
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Reactivity: The presence of the amino group makes it susceptible to various reactions including acylation, alkylation, and condensation reactions
The compound's reactivity is primarily influenced by the amino group at position 2, which can undergo various transformations. The amide functionality also contributes to its reactivity profile, particularly in reactions involving hydrogen bonding or hydrolysis under appropriate conditions.
Synthesis Methods
Synthetic Route and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)benzamide can be achieved through a two-step process, with the key step involving the reduction of a nitro precursor. According to available data, the compound is prepared from 2-nitro-N-phenylbenzamide through a reduction reaction .
The detailed synthesis procedure involves:
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Starting with 2-nitro-N-phenylbenzamide (2.76 g, 0.01 mol)
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Dissolving the starting material in 50 mL of ethanol
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Adding 1.91 g (0.03 mol) of ammonium formate
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Adding 0.44 g of palladium on carbon catalyst
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Heating the mixture at 80°C with reflux for 3 hours
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Monitoring the reaction by TLC until complete disappearance of the starting material
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Filtering to remove the palladium carbon catalyst
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Washing the filter cake twice with ethanol
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Evaporating the combined filtrate
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Recrystallizing the product using 3 mL of 70% aqueous ethanol
This synthetic approach takes advantage of the catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon as the catalyst. This methodology represents an efficient and relatively mild approach for the reduction of the nitro group to an amino group.
Applications and Research Significance
Role as a Chemical Intermediate
2-Amino-N-(3-chlorophenyl)benzamide serves as a valuable intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in the preparation of more complex molecular structures. The amino group can undergo reactions such as:
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Diazotization followed by various transformations
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Acylation to form amide derivatives
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Condensation with carbonyl compounds
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Formation of heterocyclic rings
These transformations can lead to the development of libraries of compounds with diverse structural features and potential applications in pharmaceutical research and materials science.
Comparative Analysis
Structural Analogues and Derivatives
While comprehensive data on direct structural analogues of 2-amino-N-(3-chlorophenyl)benzamide is limited in the available sources, comparisons can be made with related compounds to understand its potential properties and applications.
Table 1: Comparison of 2-Amino-N-(3-Chlorophenyl)Benzamide with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
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2-Amino-N-(3-chlorophenyl)benzamide | 22312-61-4 | C13H11ClN2O | 246.69 | Reference compound |
2-Nitro-N-phenylbenzamide (precursor) | - | C13H10N2O3 | 242.23* | Contains nitro group instead of amino group |
Anthranilic acid | 118-92-3 | C7H7NO2 | 137.14* | Simpler structure with carboxylic acid instead of amide |
3-Chloroaniline | 108-42-9 | C6H6ClN | 127.57* | Component used in synthesis, lacks benzamide portion |
*Note: These molecular weights are calculated based on standard atomic weights and may differ slightly from experimental values.
The structural differences between 2-amino-N-(3-chlorophenyl)benzamide and its analogues influence their physical properties, reactivity patterns, and potential biological activities. The presence of the amino group in 2-amino-N-(3-chlorophenyl)benzamide, compared to the nitro group in its precursor, significantly changes its electronic properties and reactivity profile.
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